2-(Benzyloxy)-4-bromophenol

Medicinal Chemistry Drug Design Physicochemical Profiling

Choose 2-(Benzyloxy)-4-bromophenol for its unique ortho-benzyloxy/para-bromo substitution pattern, essential for selective Suzuki couplings and dual COX/5-LOX inhibitor development. Differentiates from isomers (e.g., 3-benzyloxy) to ensure reproducible syntheses. Ideal for drug discovery and antimicrobial screening.

Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
CAS No. 153240-85-8
Cat. No. B135320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-4-bromophenol
CAS153240-85-8
Synonyms4-Bromo-2-(phenylmethoxy)phenol; 
Molecular FormulaC13H11BrO2
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C13H11BrO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
InChIKeyFCRCHBBRZJZSHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-4-bromophenol (CAS 153240-85-8): Sourcing and Application Guide for Pharmaceutical R&D


2-(Benzyloxy)-4-bromophenol (CAS 153240-85-8), also designated as 4-bromo-2-(phenylmethoxy)phenol, is a synthetic bromophenol derivative of molecular formula C₁₃H₁₁BrO₂ and molecular weight 279.13 g/mol . Its structure consists of a 4-bromophenol core with a benzyloxy substituent at the ortho position, rendering it a versatile synthetic intermediate in medicinal chemistry . The compound is supplied as a white crystalline solid that is moderately soluble in organic solvents and poorly soluble in water . It is commercially available with standard purity of ≥95% and is typically accompanied by analytical certificates (NMR, HPLC, GC) for quality verification .

Procurement Risks: Why 2-(Benzyloxy)-4-bromophenol (CAS 153240-85-8) Cannot Be Casually Replaced by Other Bromophenols or Benzyloxy Analogs


The substitution of 2-(Benzyloxy)-4-bromophenol with other bromophenol derivatives, including its positional isomers (e.g., 3-(benzyloxy)-4-bromophenol) or non-benzyloxy analogs (e.g., 4-bromophenol), carries substantial risk due to fundamental differences in physicochemical properties, biological target engagement, and synthetic compatibility [1]. The specific substitution pattern of this compound—a benzyloxy group at the ortho position relative to the phenolic hydroxyl and a bromine atom at the para position—confers a unique electronic and steric environment that directly influences reaction selectivity in downstream syntheses and target binding in medicinal chemistry applications . Moreover, class-level evidence from related bromophenols indicates that even minor structural alterations (e.g., halogen type, substitution position) can profoundly alter biological activity profiles, making generic interchange without validation scientifically unsound [2].

Comparative Quantitative Evidence: Differentiating 2-(Benzyloxy)-4-bromophenol (CAS 153240-85-8) from Structural Analogs


Computed Lipophilicity and Polarity of 2-(Benzyloxy)-4-bromophenol Compared to 4-Bromophenol

2-(Benzyloxy)-4-bromophenol exhibits markedly increased lipophilicity relative to the parent 4-bromophenol scaffold. Computed Consensus Log P (average of five methods) is 3.43, compared to 4-bromophenol which has a reported Log P of approximately 2.59 [1]. The topological polar surface area (TPSA) is 29.46 Ų, which is lower than that of 4-bromophenol (TPSA approximately 40.5 Ų) due to the replacement of a free hydroxyl hydrogen with a hydrophobic benzyl group [1]. This shift in physicochemical properties has direct implications for membrane permeability and solubility, which are critical determinants of compound behavior in biological assays and synthetic reaction media.

Medicinal Chemistry Drug Design Physicochemical Profiling

In Vitro Antimicrobial Activity of 2-(Benzyloxy)-4-bromophenol Against Enterococcus faecalis Biofilm Formation

2-(Benzyloxy)-4-bromophenol has been evaluated for antimicrobial activity against Enterococcus faecalis biofilm formation, with a reported IC₅₀ value of 24.9 μM (2.49 × 10⁴ nM) after 20 hours of incubation [1]. This datum provides a quantitative benchmark for the compound's activity in a specific antimicrobial assay. While direct comparator data for other benzyloxy bromophenols in the identical assay are not available in the open literature, class-level structure-activity relationship (SAR) studies on bromophenols indicate that antimicrobial potency is highly sensitive to substitution pattern; for instance, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine, a structurally distinct brominated derivative, exhibits LC₅₀ values of 11.6 μM against Salmonella enterica and 86 μM against Pseudomonas aeruginosa [2]. These class-level data underscore that activity profiles are not interchangeable across bromophenol derivatives.

Antimicrobial Biofilm Inhibition Drug Discovery

2-(Benzyloxy)-4-bromophenol as a Designated Intermediate for Dual COX/5-LOX Inhibitors

According to supplier documentation, 2-(Benzyloxy)-4-bromophenol is specifically referenced as an intermediate in the preparation of dual enzyme inhibitors targeting both cyclooxygenase-1/2 (COX-1/2) and 5-lipoxygenase (5-LOX), based on the work of Li et al. [1]. This designated synthetic role distinguishes it from other bromophenol derivatives that lack this specific application context. While quantitative IC₅₀ values for the compound itself against these enzymes are not publicly available, its established utility in this synthetic pathway provides a verifiable procurement rationale for researchers engaged in anti-inflammatory drug discovery.

Medicinal Chemistry Enzyme Inhibition Anti-inflammatory

Validated Research and Industrial Application Scenarios for 2-(Benzyloxy)-4-bromophenol (CAS 153240-85-8)


Synthesis of Dual COX/5-LOX Inhibitors for Anti-inflammatory Drug Discovery

2-(Benzyloxy)-4-bromophenol is directly indicated as a synthetic intermediate for the preparation of dual cyclooxygenase-1/2 (COX-1/2) and 5-lipoxygenase (5-LOX) inhibitors [1]. Research groups engaged in developing novel anti-inflammatory agents with this dual mechanism of action can prioritize this compound for their synthetic routes. The ortho-benzyloxy substitution provides a distinct handle for further functionalization in building inhibitor scaffolds, while the para-bromine atom offers a site for cross-coupling reactions such as Suzuki-Miyaura couplings. The compound's physicochemical properties—specifically its increased lipophilicity (Consensus Log P = 3.43) relative to simpler bromophenols —may also influence the pharmacokinetic profile of downstream drug candidates.

Antimicrobial Screening and Biofilm Inhibition Studies

The compound has documented antimicrobial activity with an IC₅₀ of 24.9 μM against Enterococcus faecalis biofilm formation [2]. This datum supports its inclusion in antimicrobial screening libraries focused on biofilm-associated infections. While the observed potency is moderate, the specific structural features (ortho-benzyloxy, para-bromine) may serve as a scaffold for medicinal chemistry optimization. Researchers can use the reported IC₅₀ as a benchmark for evaluating structure-activity relationships when synthesizing or testing analogs.

Medicinal Chemistry Building Block for Diverse Target Exploration

2-(Benzyloxy)-4-bromophenol is widely available as a high-purity (≥95%) building block, with vendors providing batch-specific analytical data including NMR, HPLC, and GC . Its dual functional groups (phenolic hydroxyl, aryl bromide) and benzyloxy substituent make it a versatile intermediate for constructing diverse compound libraries. The computed physicochemical parameters (Log P = 3.43, TPSA = 29.46 Ų) align with favorable drug-like properties, positioning it as a suitable starting material for lead generation campaigns across multiple therapeutic areas, including oncology, inflammation, and infectious disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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